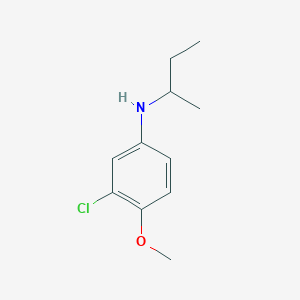

N-(butan-2-yl)-3-chloro-4-methoxyaniline

Description

N-(butan-2-yl)-3-chloro-4-methoxyaniline is a substituted aniline derivative featuring a branched butan-2-yl group attached to the nitrogen atom, a chlorine substituent at the aromatic ring’s position 3, and a methoxy group at position 4. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol. While direct data on this compound are scarce, its structural analogs provide insights into its properties and behavior .

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

N-butan-2-yl-3-chloro-4-methoxyaniline |

InChI |

InChI=1S/C11H16ClNO/c1-4-8(2)13-9-5-6-11(14-3)10(12)7-9/h5-8,13H,4H2,1-3H3 |

InChI Key |

PLTCYEGSFGGUIB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC(=C(C=C1)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-chloro-4-methoxyaniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxyaniline with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-chloro-4-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

N-(butan-2-yl)-3-chloro-4-methoxyaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-chloro-4-methoxyaniline involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Features

Biological Activity

N-(butan-2-yl)-3-chloro-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives. Its structure includes a butan-2-yl group attached to the nitrogen atom and a methoxy group at the para position relative to the aniline nitrogen. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 228.70 g/mol

- IUPAC Name : this compound

The presence of the methoxy group is known to enhance the reactivity of phenolic compounds, potentially increasing their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in biological systems. The compound may act as an enzyme inhibitor or modulate receptor activity, influencing various biochemical pathways. This interaction is critical for understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results suggest that the compound is more effective against Gram-positive bacteria compared to Gram-negative strains, which aligns with findings for many aniline derivatives .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated its cytotoxic effects on several cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 15.0 |

| HepG2 (Liver Cancer) | 12.0 |

The compound's mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A comprehensive study evaluated the antimicrobial effects of various substituted anilines, including this compound. It was found that this compound had a notable effect on Bacillus subtilis, demonstrating its potential as a lead candidate for developing new antimicrobial agents . -

Anticancer Efficacy :

In vitro studies showed that this compound significantly inhibited the growth of MCF-7 cells, with a reported IC50 value indicating strong cytotoxicity. This suggests its potential application in breast cancer therapies . -

Structure–Activity Relationship (SAR) :

Investigations into the SAR of related compounds have shown that modifications in the substituents on the aromatic ring can dramatically influence biological activity. The presence of electron-donating groups like methoxy enhances activity against certain cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.